![molecular formula C20H31NO7 B14799755 [7-(2-methylbut-2-enoyloxy)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2R)-2,3-dihydroxy-2-(1-hydroxyethyl)-3-methylbutanoate](/img/structure/B14799755.png)

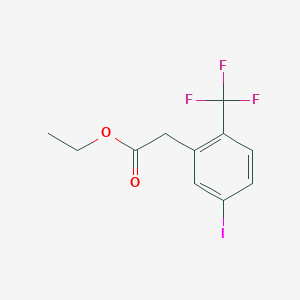

[7-(2-methylbut-2-enoyloxy)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2R)-2,3-dihydroxy-2-(1-hydroxyethyl)-3-methylbutanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Echimidine is a pyrrolizidine alkaloid primarily found in the plant Echium plantagineum L. This compound is known for its hepatotoxic properties and has been a subject of concern due to its presence in contaminated honey and herbal teas . Pyrrolizidine alkaloids, including echimidine, are naturally occurring compounds that can pose significant health risks when ingested.

Méthodes De Préparation

Echimidine is typically isolated from Echium plantagineum L. using various extraction and purification techniques. The process often involves the reduction of plant extracts followed by high-performance liquid chromatography (HPLC) to separate and purify the compound

Analyse Des Réactions Chimiques

Echimidine undergoes several types of chemical reactions, including oxidation and reduction. Under standard HPLC acidic conditions, echimidine can co-elute with its isomers, such as echihumiline and hydroxymyoscorpine . The compound’s reactivity is influenced by its functional groups, which include ester and hydroxyl groups. Common reagents used in these reactions include zinc for reduction and various acids for HPLC separation . Major products formed from these reactions are often isomeric forms of echimidine.

Applications De Recherche Scientifique

Echimidine is primarily studied for its toxicological effects on liver cells. Research has shown that echimidine and its isomers can cause concentration-dependent inhibition of hepatocyte viability . This makes it a significant compound in studies related to hepatotoxicity and food safety. Additionally, echimidine’s presence in contaminated honey has led to regulatory measures by the European Food Safety Authority .

Mécanisme D'action

The toxic effects of echimidine are primarily due to its ability to cause DNA damage and disrupt cell cycle regulation. Studies have shown that echimidine can lead to the deregulation of genes involved in cell cycle control and DNA repair . This results in cell cycle arrest and potential carcinogenesis. The compound’s molecular targets include transcription factors such as TP53, MYC, and NF-kB .

Comparaison Avec Des Composés Similaires

Echimidine is similar to other pyrrolizidine alkaloids, such as echihumiline and hydroxymyoscorpine, which are also found in Echium plantagineum L . These compounds share similar toxicological profiles and chemical structures. echimidine is unique in its specific molecular configuration and its predominant presence in certain plant species. Other similar compounds include heliotrine and senecione, which also exhibit hepatotoxic properties .

Propriétés

Formule moléculaire |

C20H31NO7 |

|---|---|

Poids moléculaire |

397.5 g/mol |

Nom IUPAC |

[7-(2-methylbut-2-enoyloxy)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2R)-2,3-dihydroxy-2-(1-hydroxyethyl)-3-methylbutanoate |

InChI |

InChI=1S/C20H31NO7/c1-6-12(2)17(23)28-15-8-10-21-9-7-14(16(15)21)11-27-18(24)20(26,13(3)22)19(4,5)25/h6-7,13,15-16,22,25-26H,8-11H2,1-5H3/t13?,15?,16?,20-/m0/s1 |

Clé InChI |

HRSGCYGUWHGOPY-QQQSGGDSSA-N |

SMILES isomérique |

CC=C(C)C(=O)OC1CCN2C1C(=CC2)COC(=O)[C@@](C(C)O)(C(C)(C)O)O |

SMILES canonique |

CC=C(C)C(=O)OC1CCN2C1C(=CC2)COC(=O)C(C(C)O)(C(C)(C)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Piperidinecarboxylic acid, 2-[4-[[(1,1-dimethylethoxy)carbonyl]amino]phenyl]-, ethyl ester, (2R,3S)-](/img/structure/B14799715.png)

![1-O-tert-butyl 3-O-ethyl 4-[[2-(5-fluoro-2-hydroxyphenyl)-6,7-dimethoxyquinazolin-4-yl]amino]pyrrolidine-1,3-dicarboxylate](/img/structure/B14799718.png)

![3-{[(2,5-Dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B14799720.png)

![(10S,13S,14S)-4,4,10,13,14-pentamethyl-17-(6-methylhept-5-en-2-yl)-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14799725.png)

![4-methyl-N-[(E)-(4-methylphenyl)methylidene]-3-nitroaniline](/img/structure/B14799726.png)

![4-((5-Chlorobenzo[d][1,3]dioxol-4-yl)amino)-5-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-7-ol](/img/structure/B14799730.png)

![2-({4-[(4-benzylpiperidin-1-yl)carbonyl]benzyl}sulfanyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14799738.png)

![((2E)-2-{(2E)-[1-(1-adamantyl)ethylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B14799739.png)

![ethyl (E)-2-cyano-3-[2-(dimethylcarbamoyl)-4-nitroanilino]prop-2-enoate](/img/structure/B14799746.png)